molecular formula C60H114NO11P B3044060 Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate CAS No. 474943-36-7

Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate

Cat. No. B3044060
CAS RN: 474943-36-7
M. Wt: 1056.5 g/mol
InChI Key: NDPGKKOTJXOGBR-FZUAMYCASA-N
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Description

Hemi-bis(monoacylglycero)phosphate (hemi-BMP) is an anionic lipid, comprising a glycerophosphoglycerol backbone in which three fatty acyl chains are esterified to the glycerol hydroxyls.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Novel azido fatty acid ester derivatives, including similar compounds, have been synthesized and characterized using NMR spectroscopy and mass spectral analyses. These derivatives are studied for their potential applications in various chemical reactions and product formations (Lie Ken Jie & Alam, 2001).
  • Research on phase equilibria of glycerol trioleate in carbon dioxide and sulfur hexafluoride explores its physical and chemical properties under different conditions, providing insights into its potential industrial applications (Perko, Knez, & Škerget, 2012).

Reactions and Properties

  • Studies on selective oxidation of similar compounds have been conducted, revealing specific reaction pathways and product formations, which are significant for understanding the chemical behavior of such compounds (Singh & Mahajan, 2006).
  • Investigations into the oxidation of monethenoid fatty acids and esters, like methyl cis-octadec-6-enoates, provide insights into their autoxidation mechanisms, which could have implications in fields like polymer science and materials engineering (Gold & Skellon, 1959).

Potential Industrial Applications

  • The synthesis and characterization of bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate, which could potentially be used in reactions involving similar compounds, highlight the development of new reagents and catalysts in chemical syntheses (Hajipour, Baltork, & Kianfar, 1998).

Solid-Liquid Equilibrium Studies

  • Research on the solid-liquid phase diagrams of mixtures containing fatty acids and triacylglycerols, like tristearin and tripalmitin, provides valuable data for understanding the phase behavior of these substances in different conditions. This information is crucial for industries like food processing and pharmaceuticals (Costa et al., 2011).

properties

IUPAC Name

azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H111O11P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)67-52-56(61)53-69-72(65,66)70-55-57(71-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)54-68-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;/h25-30,56-57,61H,4-24,31-55H2,1-3H3,(H,65,66);1H3/b28-25-,29-26-,30-27-;/t56-,57+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPGKKOTJXOGBR-FZUAMYCASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H114NO11P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1056.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131879601

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